molecular formula C13H14ClN3 B3182828 (E)-2-(4-Hydrazinylstyryl)pyridine hydrochloride CAS No. 211986-67-3

(E)-2-(4-Hydrazinylstyryl)pyridine hydrochloride

Cat. No.: B3182828
CAS No.: 211986-67-3
M. Wt: 247.72 g/mol
InChI Key: QNQRDHLCUJARJV-KQGICBIGSA-N
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Description

(E)-2-(4-Hydrazinylstyryl)pyridine hydrochloride (CAS 211986-67-3) is a pyridine-derived building block of significant interest in scientific research. Its molecular structure features an (E)-configured styryl group, creating a rigid, conjugated system, and a hydrazinyl substituent at the para position of the benzene ring . The hydrochloride salt form enhances solubility in polar solvents, facilitating its use in various experimental conditions . This compound serves as a versatile precursor in synthetic chemistry for constructing more complex molecular architectures . In biological and medicinal research, it is investigated for its potential as a biochemical probe, owing to the nucleophilic and hydrogen-bonding properties of the hydrazinyl group, which enable interactions with various biomolecules . Studies explore its potential therapeutic properties, including anti-cancer and anti-inflammatory activities . The proposed mechanism of action may involve the hydrazinyl group forming covalent bonds with nucleophilic sites on proteins or nucleic acids, while the styryl moiety can interact with hydrophobic pockets in target molecules, enhancing binding affinity and specificity . This product is strictly For Research Use Only and is not intended for human or veterinary diagnostics or therapeutics .

Properties

IUPAC Name

[4-[(E)-2-pyridin-2-ylethenyl]phenyl]hydrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3.ClH/c14-16-13-8-5-11(6-9-13)4-7-12-3-1-2-10-15-12;/h1-10,16H,14H2;1H/b7-4+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQRDHLCUJARJV-KQGICBIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=CC2=CC=C(C=C2)NN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=C/C2=CC=C(C=C2)NN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-Hydrazinylstyryl)pyridine hydrochloride typically involves the reaction of 4-hydrazinylbenzaldehyde with 2-vinylpyridine under basic conditions. The reaction proceeds through a condensation mechanism, forming the styryl linkage between the benzene and pyridine rings. The product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-Hydrazinylstyryl)pyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The styryl double bond can be reduced to form the corresponding ethyl derivative.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the styryl double bond.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Ethyl-substituted pyridine derivatives.

    Substitution: Nitrated or halogenated pyridine derivatives.

Scientific Research Applications

(E)-2-(4-Hydrazinylstyryl)pyridine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-2-(4-Hydrazinylstyryl)pyridine hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially altering their function. The styryl moiety may also interact with hydrophobic pockets in target molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three classes of analogs:

Chlorinated Pyridine Derivatives (): These include 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridines. Key differences: Substituents: Chloro (-Cl), nitro (-NO₂), and bromo (-Br) groups dominate, unlike the hydrazinyl group in the target compound.

Pioglitazone Hydrochloride (): A thiazolidinedione-containing antidiabetic drug with a pyridine ring.

  • Functional Groups : The thiazolidine-2,4-dione moiety contrasts with the styryl-hydrazinyl group in the target compound.
  • Bioactivity : Pioglitazone targets peroxisome proliferator-activated receptors (PPARs), while the hydrazinyl group in the target compound may enable metal chelation or covalent binding to biomolecules .

Piperidine Ester Hydrochlorides (): Ethyl 2-(piperidin-4-yl)acetate hydrochloride and analogs.

  • Core Structure : Piperidine vs. pyridine; esters vs. hydrazines.
  • Solubility : Both classes utilize hydrochloride salts to improve aqueous solubility, though ester groups in piperidine derivatives may reduce polarity compared to hydrazinyl .

Physicochemical Properties

Property (E)-2-(4-Hydrazinylstyryl)pyridine HCl Chlorinated Pyridine Derivatives () Pioglitazone HCl () Piperidine Ester HCl ()
Molecular Weight ~248.7 g/mol (calculated) 466–545 g/mol 392.9 g/mol ~220–250 g/mol (estimated)
Melting Point Not reported 268–287°C ~195°C (decomposes) Not provided
Key Substituent Hydrazinyl (-NHNH₂) Chloro (-Cl), nitro (-NO₂) Thiazolidinedione Ester (-COOEt)
Solubility High in polar solvents (HCl salt) Moderate (chloro derivatives) High (HCl salt) Moderate (ester + HCl salt)

Biological Activity

(E)-2-(4-Hydrazinylstyryl)pyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and potential applications in therapeutic contexts.

Chemical Structure and Properties

  • Chemical Formula : C10_{10}H10_{10}ClN3_3
  • Molecular Weight : 215.66 g/mol
  • CAS Number : 214330-97-9

The compound features a hydrazine functional group attached to a pyridine ring, which is crucial for its biological activity.

  • Anticancer Activity :
    • Studies indicate that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.
  • Anti-inflammatory Effects :
    • The compound has been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
  • Antimicrobial Properties :
    • Research suggests that this compound may exhibit antimicrobial activity against various bacterial strains, making it a candidate for further development in treating infections .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntimicrobialEffective against certain bacterial strains

Detailed Research Findings

  • Anticancer Studies :
    • A study conducted on various cancer cell lines demonstrated that this compound led to significant cell death at micromolar concentrations. The compound was shown to disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production, which is a known trigger for apoptosis.
  • Inflammation Models :
    • In animal models of inflammation, administration of the compound resulted in reduced swelling and pain, correlating with decreased levels of inflammatory markers in serum.
  • Microbial Assays :
    • The antimicrobial efficacy was evaluated using disk diffusion methods against Gram-positive and Gram-negative bacteria. Results indicated a notable zone of inhibition, suggesting its potential as an antimicrobial agent.

Q & A

Basic Questions

Q. What synthetic routes are commonly employed for the preparation of (E)-2-(4-Hydrazinylstyryl)pyridine hydrochloride, and what are the critical reaction parameters?

  • Methodological Answer : The synthesis typically involves a Heck coupling reaction to form the styrylpyridine core, followed by hydrazine substitution. For example, pyridine derivatives can be functionalized using palladium-catalyzed cross-coupling (e.g., styryl group introduction) under inert conditions (e.g., dry DCM, nitrogen atmosphere). Hydrazine introduction may require activation with coupling agents like HOBt and TEA, as seen in analogous pyridine syntheses . Key parameters include stoichiometric control of hydrazine, reaction temperature (25–60°C), and exclusion of moisture to avoid side reactions.

Q. Which spectroscopic methods are most effective for confirming the E-configuration and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : NOESY or ROESY can distinguish E/Z isomers by analyzing spatial proximity of protons.
  • X-ray Crystallography : Definitive confirmation of the E-configuration, as demonstrated for structurally similar styrylpyridines (e.g., (E)-3-(pyridin-4-yl)acrylic acid derivatives) .
  • HPLC : Reverse-phase chromatography with UV detection ensures purity (>95%) by resolving unreacted hydrazine or coupling byproducts.

Q. What are the recommended storage conditions to prevent decomposition of hydrazine-containing pyridine derivatives?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon) at 2–8°C. Avoid exposure to moisture or oxidizing agents, as hydrazine groups are prone to hydrolysis and oxidation. Stability studies on related pyridine hydrochlorides suggest decomposition rates increase above 25°C .

Advanced Questions

Q. How does the hydrazinyl group influence the compound's reactivity in nucleophilic addition or condensation reactions?

  • Methodological Answer : The hydrazinyl group acts as a bifunctional nucleophile, enabling condensation with carbonyl compounds (e.g., ketones, aldehydes) to form hydrazones. Mechanistic studies on similar hydrazine derivatives show pH-dependent reactivity: under acidic conditions, the hydrazine group protonates, enhancing electrophilic substitution at the pyridine ring. Computational modeling (DFT) can predict regioselectivity by analyzing charge distribution .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, such as enzyme inhibition or receptor binding?

  • Methodological Answer :

  • Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ assays to screen for kinase inhibition, leveraging the compound’s potential to chelate ATP-binding sites.
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for histamine or serotonin receptors) are viable, given structural similarities to Triprolidine Hydrochloride, a known antihistamine .
  • Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess apoptotic activity.

Q. What computational chemistry approaches can model the electronic effects of the styrylpyridine moiety on the compound's interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding poses with protein targets (e.g., kinases), focusing on π-π stacking between the styrylpyridine and aromatic residues.
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict charge transfer interactions. Studies on (E)-3-(pyridin-4-yl)acrylic acid derivatives demonstrate how electron-withdrawing groups enhance binding affinity .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent models.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-2-(4-Hydrazinylstyryl)pyridine hydrochloride
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(E)-2-(4-Hydrazinylstyryl)pyridine hydrochloride

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